2Deoxymugineic Acid

Description

Significance of Iron in Plant Physiology and Global Agriculture

Iron (Fe) is an indispensable micronutrient for nearly all living organisms, including plants. jst.go.jp It is a critical component in a multitude of physiological and biochemical pathways essential for plant growth and development. frontiersin.orgomexcanada.com Iron serves as a cofactor for many vital enzymes and is a constituent of proteins involved in photosynthesis, respiration, nitrogen assimilation, and DNA synthesis. jst.go.jpicl-growingsolutions.comnih.gov Specifically, it is fundamental for the synthesis of chlorophyll (B73375), the pigment that drives photosynthesis, and for the structure and function of chloroplasts. jst.go.jpicl-growingsolutions.com

Despite being the fourth most abundant element on Earth, iron's bioavailability in soil is often very low, particularly in neutral to alkaline soils where it exists predominantly as insoluble ferric (Fe³⁺) oxides and hydroxides. icl-growingsolutions.comfrontiersin.org This low availability poses a significant constraint on plant growth and crop yields, with an estimated 30% of global arable land being calcareous and potentially iron-deficient. frontiersin.org Iron deficiency in crops leads to retarded growth, interveinal chlorosis (yellowing of leaves), and reduced fitness, ultimately limiting agricultural productivity and the nutritional quality of food. frontiersin.org For major cereal crops like wheat, rice, and maize, adequate iron is vital for healthy development and achieving high yields. icl-growingsolutions.com

Overview of Plant Iron Acquisition Mechanisms: Strategy I vs. Strategy II

To cope with the low solubility of iron in the soil, higher plants have evolved two distinct and sophisticated strategies for its acquisition from the rhizosphere (the soil region directly influenced by root secretions). frontiersin.orgtandfonline.com

Strategy I is employed by all non-graminaceous (non-grass) plants, including dicots and non-graminaceous monocots. nih.govresearchgate.net This strategy is based on a three-step acidification-reduction-transport process. nih.gov First, the plant root actively pumps protons (H⁺) into the rhizosphere, acidifying the soil and increasing the solubility of Fe³⁺. nih.govtandfonline.com Second, a membrane-bound enzyme, ferric chelate reductase (FRO2 in the model plant Arabidopsis thaliana), reduces the soluble ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺). nih.govresearchgate.net Finally, the Fe²⁺ is taken up into the root epidermal cells by a specific iron transporter, such as IRT1 (Iron-Regulated Transporter 1). frontiersin.orgresearchgate.net This strategy is, however, strongly inhibited in soils with high pH. nih.gov

Strategy II is characteristic of graminaceous (grass) plants, such as barley, wheat, rice, and maize. researchgate.netbiotechstudies.org This chelation-based strategy does not require soil acidification or reduction of iron outside the plant root. nih.govtandfonline.com Instead, these plants synthesize and secrete low-molecular-weight, high-affinity Fe³⁺-chelating compounds called phytosiderophores from their roots in a diurnal rhythm. biotechstudies.orgacs.orgnih.gov These phytosiderophores solubilize Fe³⁺ from the soil by forming stable Fe(III)-phytosiderophore complexes. biotechstudies.orgtandfonline.com These complexes are then transported intact into the root cells by specific transporters of the Yellow Stripe 1 (YS1) family. researchgate.nettandfonline.combiotechstudies.org

| Feature | Strategy I (Non-graminaceous plants) | Strategy II (Graminaceous plants) |

| Plant Group | Dicots and non-graminaceous monocots. researchgate.net | Graminaceous monocots (grasses) like barley, wheat, rice, maize. researchgate.net |

| Primary Mechanism | Acidification-Reduction-Transport. nih.gov | Chelation-Uptake. tandfonline.com |

| Rhizosphere pH Change | Acidification via proton (H⁺) pumping. tandfonline.com | No significant acidification. nih.gov |

| Iron Form for Uptake | Ferrous iron (Fe²⁺). researchgate.net | Ferric iron-phytosiderophore complex (Fe³⁺-PS). nih.gov |

| Key Secreted Compounds | Protons, phenolic compounds, carboxylates. researchgate.net | Phytosiderophores (Mugineic Acid Family). biotechstudies.org |

| Key Membrane Proteins | H⁺-ATPase (proton pump), FRO2 (reductase), IRT1 (transporter). researchgate.net | TOM1 (phytosiderophore exporter), YS1/YSL (Fe³⁺-PS importer). nih.govresearchgate.net |

| Effectiveness in High pH Soils | Strongly inhibited. nih.gov | Largely insensitive and effective. nih.gov |

Positioning of 2'-Deoxymugineic Acid within Strategy II Mechanisms

2'-Deoxymugineic acid (DMA) is a principal phytosiderophore and a key molecule in the Strategy II iron acquisition system. tandfonline.comacs.orgnih.gov It belongs to the mugineic acid (MA) family of phytosiderophores. In many economically important grasses, including rice, wheat, and maize, DMA is the foundational, and often the most abundant, phytosiderophore synthesized and secreted to acquire iron. tandfonline.combiotechstudies.org All mugineic acids share a common biosynthetic pathway that leads to the formation of DMA. tandfonline.comjst.go.jp From DMA, other derivatives like mugineic acid (MA) and 3-hydroxymugineic acid (HMA) can be synthesized in certain species, such as barley. researchgate.nettandfonline.com Therefore, DMA serves as the central precursor in the biosynthesis of this entire class of critical iron-chelating compounds. tandfonline.com

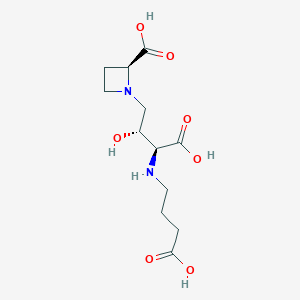

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2O7 |

|---|---|

Molecular Weight |

304.30 g/mol |

IUPAC Name |

(2S)-1-[(2R,3S)-3-carboxy-3-(3-carboxypropylamino)-2-hydroxypropyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C12H20N2O7/c15-8(6-14-5-3-7(14)11(18)19)10(12(20)21)13-4-1-2-9(16)17/h7-8,10,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8+,10-/m0/s1 |

InChI Key |

WLLINEYHMTWOHL-XKSSXDPKSA-N |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)C[C@H]([C@@H](C(=O)O)NCCCC(=O)O)O |

Canonical SMILES |

C1CN(C1C(=O)O)CC(C(C(=O)O)NCCCC(=O)O)O |

Origin of Product |

United States |

The Chemical Nature of 2 Deoxymugineic Acid

Chemical Structure and Formula

2'-Deoxymugineic acid is an amino acid derivative with a unique structure that enables it to act as an effective metal chelator. Its chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₀N₂O₇ | biosynth.comscbt.com |

| Molecular Weight | 304.30 g/mol | biosynth.comscbt.com |

| IUPAC Name | (2S)-1-[(3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]azetidine-2-carboxylic acid | |

| Synonyms | DMA, 2'-Deoxymugineate | phytobank.ca |

| InChI Key | CUZKLRTTYZOCSD-CIUDSAMLSA-N |

The molecule contains multiple carboxyl and amino functional groups, which are crucial for its ability to coordinate with metal ions. rsc.org

Role of L-Methionine and S-Adenosylmethionine (SAM) as Initial Substrates

Classification as a Phytosiderophore

2'-Deoxymugineic acid is classified as a phytosiderophore. acs.orgnih.gov Phytosiderophores ("plant iron-carriers") are a group of non-proteinogenic amino acids produced and secreted by graminaceous plants under iron-deficient conditions. acs.org Their primary function is to chelate (bind to) sparingly soluble Fe³⁺ in the soil, forming a stable, soluble complex that the plant can absorb. nih.gov DMA is a quintessential example, serving as a principal representative of the mugineic acid family of phytosiderophores. rsc.org

Molecular and Physiological Mechanisms of 2 Deoxymugineic Acid Function

Chelation Chemistry and Metal Complexation

2'-Deoxymugineic acid (DMA) is a non-proteinogenic amino acid that functions as a phytosiderophore, a class of low-molecular-weight organic acids exuded by graminaceous plants to acquire essential metals from the soil. rsc.org Its ability to form stable complexes with various metal ions is central to its biological role.

Graminaceous plants, such as rice and barley, employ a "chelation strategy" (Strategy II) to acquire iron, particularly in alkaline soils where iron solubility is low. tandfonline.com This strategy involves the synthesis and secretion of phytosiderophores like DMA. oup.com DMA acts as a hexadentate ligand, meaning it can form six bonds with a central metal ion. rsc.orgcabidigitallibrary.org It coordinates with ferric iron (Fe(III)) using its amino and carboxyl groups to form a stable, water-soluble Fe(III)-DMA complex. cabidigitallibrary.org This process solubilizes sparingly soluble iron oxides in the rhizosphere, making iron available for plant uptake.

The formation of the Fe(III)-DMA complex is a critical step in iron acquisition for Strategy II plants. tandfonline.com The stability of this complex is high, which is essential for effectively competing with other potential ligands in the soil and preventing the precipitation of iron. nih.gov The stability constant (log K) for the Fe(III)-DMA complex has been reported to be significant, ensuring that once chelated, the iron remains in a soluble form accessible to the plant. nih.gov In comparison to nicotianamine (B15646) (NA), another important metal chelator in plants, DMA is a more dominant chelator for Fe(III) in acidic to neutral pH conditions (pH 3.0-6.0). nih.gov

A synthetic analogue of DMA, proline-2'-deoxymugineic acid (PDMA), has also been shown to form a very stable complex with Fe(III), with a reported log KML value of 17.37. nih.gov This high stability is a key factor in its effectiveness as an iron fertilizer. tandfonline.com

While DMA is primarily associated with iron acquisition, it can also form complexes with other essential micronutrient metals. These interactions can be both beneficial and competitive. DMA has been shown to chelate metals such as zinc (Zn), copper (Cu), manganese (Mn), nickel (Ni), and cobalt (Co). acs.orgmdpi.com

The stability of these metal-DMA complexes generally follows the Irving-Williams series. nih.gov Studies have shown that in the presence of DMA, metals like Cu and Ni can be mobilized from the soil, sometimes to a greater extent than Fe, indicating strong complex formation. acs.org For instance, in one study, CuDMA was the dominant DMA species in solution, highlighting the strong competition Cu poses for DMA chelation. acs.org

The interaction of DMA with other metals is pH-dependent. For example, at high pH (8.0), increasing concentrations of DMA led to decreased uptake of Cu and Mn in rice. nih.gov This suggests that under certain conditions, DMA can influence the uptake of multiple micronutrients.

The ability of DMA to bind various metals is also relevant for internal metal transport within the plant. For example, Fe(III)-DMA complexes have been identified in the phloem sap of rice, indicating a role in long-distance iron transport. researchgate.net Similarly, DMA is involved in the transport of other metals within the plant. oup.com

Table 1: Stability Constants (log KML) of Proline-2'-Deoxymugineic Acid (PDMA) with Various Metal Ions This table presents data for PDMA, a synthetic analogue of DMA, which provides insights into the relative binding affinities of a closely related molecule.

| Metal Ion | log KML |

| Fe(III) | 17.37 ± 0.02 |

| Zn(II) | 11.48 ± 0.03 |

| Cu(II) | Data not explicitly provided, but noted to compete with Zn(II) |

| Ni(II) | Forms complexes in acidic solutions (pH 4.5-5.5) |

| Co(II) | Forms complexes in acidic solutions (pH 4.5-5.5) |

| Mn(II) | Forms complexes in alkaline solutions (pH 7.5-8.0) |

| Mg(II) | 3.69 ± 0.05 |

Data sourced from a study on the synthetic siderophore ligand Proline-2'-Deoxymugineic Acid (PDMA). nih.gov

Formation and Stability of Fe(III)-2'-Deoxymugineic Acid Complexes

Transport and Uptake in Plants

The journey of iron from the soil into the plant, facilitated by 2'-deoxymugineic acid, involves distinct transport processes: the exudation of DMA into the soil and the subsequent uptake of the metal-DMA complex by the roots.

In response to iron deficiency, graminaceous plants synthesize DMA in their root cells. frontiersin.org This DMA is then actively secreted into the rhizosphere, the soil region immediately surrounding the plant roots. frontiersin.org This secretion is mediated by a specific efflux transporter known as the TRANSPORTER OF MUGINEIC ACID 1 (TOM1). oup.comfrontiersin.orgtandfonline.comresearchgate.net TOM1 belongs to the major facilitator superfamily (MFS) of transporters. mdpi.com The expression of the gene encoding TOM1 is upregulated under iron-deficient conditions, leading to increased exudation of DMA. tandfonline.com Overexpression of the TOM1 gene in rice has been shown to enhance tolerance to iron deficiency, underscoring its critical role in the Strategy II iron acquisition system. tandfonline.com

Once DMA has chelated Fe(III) in the rhizosphere, the resulting Fe(III)-DMA complex is taken up by the plant's root cells. frontiersin.org This absorption is not a passive process; it is facilitated by specific transporters located in the plasma membrane of root epidermal cells. nih.gov These transporters belong to the YELLOW STRIPE 1-LIKE (YSL) family. nih.govfrontiersin.org

In rice, the transporter responsible for the uptake of the Fe(III)-DMA complex is OsYSL15. oup.comtandfonline.com Similarly, in maize, the orthologous transporter is ZmYS1. nih.gov These YSL transporters recognize and bind to the Fe(III)-DMA complex, transporting it across the cell membrane and into the root cytoplasm. tandfonline.com

Interestingly, some YSL transporters can transport complexes of DMA with other metals as well. For example, ZmYS1 has been shown to transport DMA complexes with Cu2+, Zn2+, Ni2+, and Mn2+. nih.gov This indicates that the DMA-mediated uptake system can influence the acquisition of a range of micronutrients. nih.gov Once inside the plant, DMA and its metal complexes are also involved in long-distance transport through the xylem and phloem to various parts of the plant, including the shoots and seeds. oup.com

Table 2: Key Transporters Involved in 2'-Deoxymugineic Acid-Mediated Metal Transport

| Transporter | Function | Location | Plant Species Example |

| TOM1 | Efflux of 2'-deoxymugineic acid into the rhizosphere | Root cells | Rice, Barley frontiersin.orgresearchgate.net |

| OsYSL15 | Uptake of Fe(III)-DMA complex from the rhizosphere | Root epidermal cells | Rice oup.comtandfonline.com |

| ZmYS1 | Uptake of Fe(III)-DMA and other metal-DMA complexes | Root cells | Maize nih.gov |

Absorption of Metal-2'-Deoxymugineic Acid Complexes by Root Cells

Role of Yellow Stripe 1 (YS1) and Yellow Stripe-Like (YSL) Transporters (e.g., OsYSL15, AhYSL1)

Graminaceous plants employ a chelation strategy to acquire iron, particularly in alkaline soils where iron solubility is low. tandfonline.com They synthesize and secrete DMA from their roots to solubilize ferric iron (Fe(III)) in the rhizosphere. tandfonline.comnih.gov The resulting stable Fe(III)-DMA complex is then recognized and absorbed by specific transporters located in the plasma membrane of root cells. nih.gov These transporters belong to the Yellow Stripe 1 (YS1) and Yellow Stripe-Like (YSL) family. tandfonline.comjst.go.jp

Key examples of these transporters include:

OsYSL15: In rice (Oryza sativa), OsYSL15 is a crucial transporter for the Fe(III)-DMA complex. researchgate.net Its gene expression is upregulated in the root epidermis under iron-deficient conditions, highlighting its essential role in iron uptake from the soil, especially during the early stages of seedling growth. researchgate.netjst.go.jp OsYSL15 localizes to the plasma membrane and is vital for absorbing the Fe(III)-DMA complex into the root cells. researchgate.net

AhYSL1: In peanut (Arachis hypogaea), a non-graminaceous plant, AhYSL1 has been identified as a transporter that specifically facilitates the transport of Fe(III)-DMA, as demonstrated through yeast complementation assays. mdpi.com

The uptake of the intact Fe(III)-DMA complex via YS1/YSL transporters is a highly efficient mechanism, reported to be 100 to 1000 times more effective than the uptake of iron chelated by synthetic chelators like EDTA. nih.gov

Molecular Characterization of YSL-Mediated Transport

The function and substrate specificity of YSL transporters have been characterized using molecular and electrophysiological techniques, such as heterologous expression in yeast mutants and Xenopus oocytes. nih.gov These studies have revealed that the specificity of YSL transporters for both the metal ion and the chelator can vary significantly between different plant species and transporter homologs.

Substrate Specificity: The maize transporter, ZmYS1, exhibits a broad substrate specificity. It can transport various metal-phytosiderophore complexes and is also capable of transporting iron and nickel complexed with nicotianamine (NA), the biosynthetic precursor to DMA. nih.govcore.ac.uk In contrast, the barley transporter, HvYS1, is more specific, transporting only Fe(III) chelated to phytosiderophores. nih.gov Research involving domain swapping between these two transporters has indicated that the substrate specificity is determined by the outer membrane loop situated between transmembrane domains 6 and 7. nih.gov

Transport Activity: The transport activity of YSL proteins is typically confirmed by their ability to restore growth in yeast mutants deficient in iron uptake (like fet3fet4) when the growth medium is supplemented with a metal-DMA or metal-NA complex. nih.gov Electrophysiological assays in Xenopus oocytes further allow for detailed characterization of the transport kinetics and substrate range. nih.gov While transporters like ZmYS1, HvYS1, and OsYSL15 show clear transport activity for Fe(III)-DMA in these systems, other YSL family members may have different specificities, such as OsYSL2, which transports Fe(II)-NA and Mn(II)-NA. nih.gov

Long-Distance Transport within Plant Tissues (Xylem and Phloem)

The role of DMA extends beyond initial iron acquisition at the root level; it is also a critical component of the plant's internal long-distance transport system for metals. Both DMA and its precursor, nicotianamine (NA), are essential chelators for moving metals through the xylem and phloem. researchgate.net

Involvement in Internal Metal Translocation

DMA is directly involved in the translocation of metals from the roots to the shoots and their subsequent distribution throughout the plant. Analyses of plant vascular fluids have confirmed the presence of metal-DMA complexes. For instance, Fe(III)-DMA and Zn(II)-DMA have been identified in the xylem sap of wheat, while Fe(III)-DMA has been found in the phloem sap of rice. researchgate.netfrontiersin.org This indicates that after uptake, the Fe(III)-DMA complex can be loaded directly into the xylem for transport to aerial parts of the plant without needing a ligand exchange. nih.govfrontiersin.org The presence of DMA in shoots, where it is believed to be involved in iron homeostasis, further supports its role in internal translocation. tandfonline.com

Contribution of Other Transporters (e.g., TOM2, OsYSL2, OsYSL16)

A suite of specialized transporters facilitates the movement of DMA and other metal chelates between different tissues and organs.

TOM2: While the TOM1 transporter is responsible for secreting DMA into the soil, its homolog, TOM2, is an efflux transporter involved in the internal transport of DMA within the rice plant. jst.go.jpresearchgate.netnih.gov Promoter-GUS analysis shows TOM2 expression in tissues associated with metal translocation, and its repression through RNA interference results in significant growth defects. researchgate.netnih.gov Functional assays in Xenopus oocytes confirmed that TOM2 mediates the efflux of DMA, suggesting it moves DMA into the vascular system for long-distance transport. researchgate.netu-tokyo.ac.jp

OsYSL2: This rice YSL transporter is specialized for the long-distance transport of iron and manganese. jst.go.jp However, its transport activity is specific to metals chelated by nicotianamine (Fe(II)-NA and Mn(II)-NA), not DMA. jst.go.jpnih.govnih.gov OsYSL2 is expressed in the phloem and is crucial for loading these metals into the phloem for transport to developing tissues, such as seeds. jst.go.jpjst.go.jp

OsYSL16: This rice transporter is involved in the allocation of iron and copper. jst.go.jp It has demonstrated the ability to transport both Fe(III)-DMA and Cu(II)-NA. mdpi.comnih.gov The expression of the OsYSL16 gene is induced by iron deficiency and is observed in vascular bundles and reproductive organs, indicating its role in delivering these metals to specific sink tissues. jst.go.jpnih.gov

| Transporter | Plant | Substrate(s) | Tissue Expression/Localization | Primary Function |

| OsYSL15 | Rice | Fe(III)-DMA | Root epidermis, phloem researchgate.net | Root uptake of Fe(III)-DMA from soil researchgate.netjst.go.jp |

| AhYSL1 | Peanut | Fe(III)-DMA | Not specified | Transport of Fe(III)-DMA mdpi.com |

| ZmYS1 | Maize | Fe(III)-PS, Fe(II)-NA, Ni(II)-NA | Roots | Broad-spectrum root uptake of metal-chelator complexes nih.govcore.ac.uk |

| TOM2 | Rice | DMA (efflux) | Vascular tissues, developing tissues nih.govu-tokyo.ac.jp | Internal efflux of DMA for long-distance transport jst.go.jpresearchgate.net |

| OsYSL2 | Rice | Fe(II)-NA, Mn(II)-NA | Phloem jst.go.jpjst.go.jp | Long-distance phloem transport of Fe and Mn to seeds jst.go.jpjst.go.jp |

| OsYSL16 | Rice | Fe(III)-DMA, Cu(II)-NA | Vascular bundles, reproductive organs jst.go.jpnih.gov | Allocation of Fe and Cu to specific tissues jst.go.jpnih.gov |

Biological Roles Beyond Iron Acquisition

Recent research has revealed that the biological significance of DMA is not limited to its function as an iron chelator but also includes the coordination of other essential nutrient pathways.

Orchestration of Nitrate (B79036) Assimilation and Uptake

Studies in rice have demonstrated a surprising and important link between DMA-mediated iron uptake and nitrogen metabolism. The application of DMA to rice seedlings grown under high pH conditions, which normally induces iron deficiency, not only restored growth and facilitated iron uptake but also had a profound effect on nitrate assimilation. nih.govnih.gov

Microarray and qRT-PCR analyses revealed that exogenous DMA application led to increased expression of genes encoding high-affinity nitrate transporters (NRT2) and nitrate reductases. nih.govtandfonline.com This was accompanied by a measurable increase in nitrate reductase activity in the shoots. nih.gov This suggests that DMA acts as a signal that orchestrates both iron and nitrate assimilation processes to ensure optimal plant growth. nih.govtandfonline.com The findings indicate that iron availability, facilitated by DMA, is a key factor that can limit nitrate utilization, and that DMA helps link these two critical nutrient pathways. tandfonline.com

Influence on Plant Growth and Development

2'-Deoxymugineic acid (DMA) plays a crucial role in promoting the growth and development of graminaceous plants, particularly under iron-limiting conditions often found in high pH or calcareous soils. nih.govcabidigitallibrary.org Its primary function is to chelate insoluble ferric iron (Fe³⁺) in the rhizosphere, forming a stable Fe(III)-DMA complex that can be readily absorbed by the plant's roots through specific transporters like those in the Yellow Stripe 1-Like (YSL) family. cabidigitallibrary.org This enhanced iron uptake directly translates to improved plant health and growth, as iron is an essential component of numerous enzymes and is vital for processes like chlorophyll (B73375) synthesis and photosynthesis. tandfonline.comokayama-u.ac.jp

Research has demonstrated the direct effects of exogenously applied DMA on plant growth. In a study using hydroponic cultures of rice (Oryza sativa), seedlings grown under high pH conditions (pH 8.0), which typically inhibit growth due to low iron availability, showed a remarkable recovery in shoot height and chlorophyll content upon treatment with DMA. nih.govnih.gov Application of 30 μM DMA resulted in a 1.8-fold increase in shoot height and a 4.4-fold increase in the Soil-Plant Analysis Development (SPAD) value, a measure of chlorophyll content, compared to untreated controls under the same high pH conditions. nih.gov These findings highlight that DMA is sufficient to not only facilitate iron uptake but also to restore normal growth in stressful alkaline environments. nih.gov

Interestingly, DMA application has also been shown to enhance seedling growth even under normal pH conditions (pH 5.8) where iron is more accessible, suggesting a broader role in optimizing plant development beyond simply overcoming iron deficiency. nih.govnih.gov The development of cost-effective synthetic analogues like proline-2'-deoxymugineic acid (PDMA) has further confirmed these growth-promoting effects on a larger scale, showing improved growth and yield in crops like rice, soybean, and peanut. jst.go.jpbiorxiv.org

The following table summarizes the impact of different concentrations of 2'-Deoxymugineic Acid on the growth of rice seedlings under varying pH conditions, based on findings from a study by Araki et al. (2015).

Table 1: Effect of 2'-Deoxymugineic Acid (DMA) on Rice Seedling Growth

| pH Condition | DMA Concentration (μM) | Relative Shoot Height Increase | Relative SPAD Value (Chlorophyll) Increase |

|---|---|---|---|

| High pH (8.0) | 3 | 1.3-fold | 1.9-fold |

| High pH (8.0) | 30 | 1.8-fold | 4.4-fold |

| Normal pH (5.8) | 30 | Noticeable enhancement | Noticeable enhancement |

Data sourced from Araki et al. (2015). nih.gov The values represent the increase compared to control seedlings with no DMA treatment at the respective pH.

Contribution to Overall Plant Nutrient Homeostasis

A critical finding is the link between DMA-mediated iron uptake and nitrate assimilation. nih.govnih.gov In rice, which typically prefers ammonium (B1175870) as a nitrogen source, the application of DMA under high pH conditions surprisingly increased nitrate reductase activity and the expression of genes encoding high-affinity nitrate transporters. nih.gov This suggests that DMA coordinates iron uptake with nitrogen assimilation pathways, ensuring that the plant can efficiently utilize available nutrients for optimal growth, especially in challenging soil environments where nutrient availability is compromised. nih.govmdpi.com

Furthermore, DMA is involved in the long-distance transport of metals within the plant. nih.gov While it is secreted from the roots to acquire iron from the soil, DMA has also been identified in the phloem sap of rice plants, where it is involved in transporting iron to different parts of the plant, including developing seeds. nih.govacs.org This internal transport is crucial for ensuring that all plant tissues receive an adequate supply of iron. The transporter OsYSL15, for example, is essential for transporting the Fe(III)-DMA complex into the plant and is also expressed in tissues involved in phloem loading, highlighting DMA's role in systemic iron distribution. nih.govoup.com

The presence of DMA influences the uptake and status of other metal micronutrients as well. While its primary affinity is for Fe³⁺, it can also form complexes with other metals like zinc (Zn), copper (Cu), and manganese (Mn). This interaction can affect the bioavailability and transport of these nutrients. For instance, studies with the DMA analog, PDMA, have shown that its application can lead to increased concentrations of not only iron but also zinc, manganese, and magnesium in the roots, leaves, and seeds of soybeans. biorxiv.org This indicates that the phytosiderophore system contributes to the broader mineral nutrition of the plant, influencing the homeostasis of multiple essential elements. nih.gov

Table 2: Role of 2'-Deoxymugineic Acid in Plant Nutrient Homeostasis

| Nutrient | Role of DMA | Mechanism | Key Transporters Involved |

|---|---|---|---|

| Iron (Fe) | Primary acquisition from soil and internal translocation. nih.govtandfonline.com | Chelation of insoluble Fe³⁺ in the rhizosphere; transport of Fe(III)-DMA complex in xylem and phloem. nih.govnih.gov | YS1/YSL family (e.g., OsYSL15) nih.govoup.com |

| Nitrogen (N) | Orchestrates uptake and assimilation with iron. nih.gov | Increases nitrate reductase activity and expression of nitrate transporter genes. nih.govnih.gov | High-affinity nitrate transporters |

| Zinc (Zn) | Influences uptake and translocation. nih.gov | Forms Zn-DMA complexes; involved in phloem loading of zinc. nih.gov | YSL transporters nih.gov |

| Manganese (Mn) | Affects accumulation in tissues. biorxiv.org | Can form complexes, influencing bioavailability. | Not specified |

| Copper (Cu) | Potential role in transport and homeostasis. | Can form complexes, though NA is often more implicated in Cu transport. | Not specified |

Ecological and Agricultural Significance

Role in Plant Adaptation to Challenging Soil Conditions

DMA is a key adaptation that allows grasses to acquire sufficient iron in soils where its availability is low, particularly in calcareous and high pH soils.

Calcareous soils, which cover approximately 30% of the Earth's land surface, are characterized by high pH and an abundance of calcium carbonate. frontiersin.org In these conditions, iron primarily exists as insoluble ferric hydroxides, making it largely unavailable for plant uptake. frontiersin.org Graminaceous plants overcome this limitation by releasing DMA into the rhizosphere. frontiersin.orgnih.gov DMA effectively chelates, or binds to, the insoluble Fe(III), forming a soluble Fe(III)-DMA complex. nih.govacs.org This complex can then be readily absorbed by the plant roots via specific transporters, such as those from the Yellow Stripe 1-Like (YSL) family. frontiersin.org Studies on rice and barley have demonstrated that the overexpression of genes involved in DMA biosynthesis leads to increased tolerance to calcareous soils. nih.gov

A study on a calcareous clay soil showed that while adsorption of DMA to soil particles does occur, it does not prevent the mobilization of iron by the remaining DMA in solution. acs.org This highlights the efficiency of DMA in acquiring iron even in soils with high adsorptive capacities.

Iron deficiency in plants manifests as chlorosis, a yellowing of the leaves due to insufficient chlorophyll (B73375) production, which can lead to stunted growth and significant reductions in crop yield. biorxiv.org By facilitating iron uptake, DMA directly mitigates the effects of iron deficiency. Research has shown that the application of a synthetic analog of DMA, proline-2'-deoxymugineic acid (PDMA), can significantly diminish chlorosis and growth inhibition caused by iron deficiency in peanuts grown in calcareous soil. nih.govresearchgate.net Similarly, in wheat, the secretion of DMA is crucial for normal growth when iron is supplied in an insoluble form. nih.gov However, conditions such as high aluminum concentrations can inhibit both the biosynthesis and secretion of DMA, leading to aluminum-induced iron chlorosis. nih.gov

The table below summarizes the impact of PDMA application on peanut growth and iron status in a pot experiment using calcareous soil.

| Treatment | Active Fe in Young Leaves (mg/kg FW) | Available Fe in Rhizosphere (mg/kg) |

| Control (CK) | 1.5 | 4.5 |

| PDMA | 3.0 | 7.0 |

| PDMA-Fe | 3.2 | 7.2 |

| EDTA-Fe | 2.5 | 6.0 |

Data adapted from a study on the effects of PDMA on peanuts in calcareous soil. researchgate.net

Enhanced Iron Acquisition in Calcareous and High pH Soils

Interactions with Rhizosphere Microorganisms

The release of root exudates like DMA shapes the microbial community in the rhizosphere, the narrow region of soil that is directly influenced by root secretions. hep.com.cneurekalert.org

Root exudates act as signals and nutrient sources that can alter the composition and structure of the microbial community in the soil surrounding the roots. hep.com.cneurekalert.org Research using the DMA analog, proline-2'-deoxymugineic acid (PDMA), has shown that it significantly impacts the bacterial community structure in the peanut rhizosphere. hep.com.cn The application of PDMA leads to a more interconnected and stable microbial network. eurekalert.org While DMA's primary role is in iron acquisition for the plant, its presence also influences the microbial dynamics in its immediate environment. However, one study noted that while soil type and cultivation conditions have a more significant impact, the effect of DMA on the rhizosphere bacterial community is not negligible. academax.com

The changes induced by DMA in the rhizosphere can favor the proliferation of specific beneficial bacteria. Studies have demonstrated that the application of PDMA leads to a significant increase in the relative abundance of the phylum Actinobacteriota in the peanut rhizosphere. hep.com.cn Within this phylum, several genera, including Cellulosimicrobium and Marmoricola, were notably enriched. hep.com.cn Actinobacteriota are often recognized as plant growth-promoting rhizobacteria due to their roles in nitrogen fixation, phosphorus solubilization, and the production of siderophores and phytohormones. hep.com.cn

The following table illustrates the relative abundance of major bacterial phyla in the peanut rhizosphere with and without the application of a DMA analog.

| Phylum | Control (%) | PDMA Treatment (%) |

| Proteobacteria | 35.2 | 33.1 |

| Actinobacteriota | 15.8 | 25.6 |

| Acidobacteriota | 12.5 | 10.9 |

| Chloroflexi | 8.9 | 7.5 |

Illustrative data based on findings from research on PDMA and peanut rhizobacterial communities. hep.com.cn

Recruitment of Beneficial Rhizobacterial Genera (e.g., Actinobacteriota)

Applications in Crop Improvement and Biofortification

The strategic application of scientific advancements in plant nutrition has paved the way for significant improvements in crop yield and nutritional quality. A key area of focus has been enhancing the acquisition of essential micronutrients, particularly iron, from challenging soil environments like calcareous soils, where its availability is limited. This section explores both biotechnological and synthetic chemistry approaches centered around 2'-deoxymugineic acid and its analogs.

Genetic Engineering Approaches for Enhanced 2'-Deoxymugineic Acid Production

Biofortification through genetic engineering offers a sustainable approach to improving the micronutrient content of staple crops. mdpi.comfrontiersin.org One of the primary strategies involves manipulating the biosynthetic pathway of mugineic acid family phytosiderophores (MAs) to increase the production and secretion of 2'-deoxymugineic acid (DMA), a natural iron chelator in graminaceous plants. nih.govinteresjournals.org

Researchers have successfully engineered plants with enhanced tolerance to iron deficiency by overexpressing genes involved in DMA biosynthesis. nih.gov Key genes targeted in this pathway, which synthesizes MAs from L-methionine, include Nicotianamine (B15646) Synthase (NAS), Nicotianamine Aminotransferase (NAAT), and Deoxymugineic Acid Synthase (DMAS). jst.go.jptandfonline.comnih.gov

For instance, transgenic rice lines overexpressing barley genes for MA biosynthesis demonstrated increased tolerance to the low iron availability in calcareous soils. nih.gov The introduction of barley's HvNAS1 gene into rice has been shown to boost levels of both iron and zinc. researchgate.net Similarly, the cloning of DMAS genes from rice, wheat, maize, and barley is considered a critical step toward developing transgenic rice with elevated DMA biosynthesis and secretion, making them more resilient in iron-deficient soils. tandfonline.comnih.gov

Further strategies involve the introduction of multiple gene cassettes to simultaneously enhance different aspects of iron uptake and transport. In one study, bioengineered sorghum was created by introducing four cassettes, including barley's HvNAS1 for enhanced nicotianamine production and IDS3 for phytosiderophore production, leading to improved iron uptake under iron-limiting conditions. sorghumbase.org While these genetic modifications have shown promise, increasing DMA by overexpressing single genes like IDS3 or the transporter YSL15 has, in some cases, resulted in only modest increases in seed iron concentration. oup.com

Development and Application of Synthetic Analogs (Proline-2'-Deoxymugineic Acid - PDMA)

While increasing the natural production of DMA is a viable strategy, its practical application as an external fertilizer is hampered by its high production cost and instability in soil. jst.go.jp This has led to the development of synthetic analogs, most notably Proline-2'-deoxymugineic acid (PDMA). tandfonline.com

PDMA was designed to overcome the primary limitations of DMA. The key structural difference is the substitution of DMA's chemically unstable four-membered azetidine (B1206935) ring with a stable five-membered proline ring. nih.gov This modification significantly enhances its resistance to microbial degradation in soil. nih.gov Studies have shown that native DMA degrades rapidly in calcareous soils, with a half-life of just 6.2 hours at a pH of 8.5, whereas PDMA has a much longer half-life of 48 hours under similar conditions.

This enhanced stability ensures a longer-lasting effect when applied to soil. jst.go.jp Furthermore, the synthesis of PDMA utilizes L-proline, a readily available and inexpensive natural amino acid. jst.go.jp This makes the production of PDMA substantially more cost-effective than that of DMA, with production costs estimated to be 1/1000th to 1/10000th that of synthetic DMA, making it a viable alternative for large-scale agricultural use. jst.go.jpriken.jp

PDMA has proven highly effective in improving micronutrient nutrition in a wide range of crops, including both graminaceous (Strategy II) and non-graminaceous (Strategy I) plants. biorxiv.orgaichi-steel.co.jp Its application has been shown to alleviate iron deficiency symptoms and boost the concentration of essential micronutrients.

In a pot trial with soybeans grown in calcareous-alkaline soil, PDMA application not only improved iron uptake but also led to notable increases in zinc (Zn), manganese (Mn), and magnesium (Mg) concentrations in the roots, leaves, and seeds. biorxiv.orgbiorxiv.orgresearchgate.net Similarly, studies on rice have shown that applying Zn(II)-PDMA can increase leaf zinc concentrations, demonstrating its efficacy as a zinc supplement. tandfonline.comnii.ac.jp Research has confirmed PDMA's ability to improve iron nutrition and yield in crops such as rice, maize, peanut, cucumber, and pumpkin, often outperforming traditional chelators. tandfonline.combiorxiv.orgnii.ac.jpresearchgate.net

Table 1: Documented Efficacy of PDMA in Various Crops

| Crop | Plant Strategy | Affected Micronutrients | Observed Effects | Source(s) |

|---|---|---|---|---|

| Rice | Strategy II | Fe, Zn | Alleviated iron chlorosis, increased Fe and Zn concentrations, improved growth in calcareous soil. tandfonline.combiorxiv.orgnii.ac.jp | tandfonline.combiorxiv.orgnii.ac.jp |

| Maize | Strategy II | Fe | Efficiently recovered from iron deficiency chlorosis, outperforming conventional chelators like Fe-EDTA and Fe-HBED. tandfonline.comnii.ac.jp | tandfonline.comnii.ac.jp |

| Soybean | Strategy I | Fe, Zn, Mn, Mg | Improved Fe uptake, translocation, and storage; increased concentrations of Fe, Zn, Mn, and Mg in roots, leaves, and seeds; boosted yield and seed quality. biorxiv.orgbiorxiv.orgresearchgate.net | biorxiv.orgbiorxiv.orgresearchgate.net |

| Peanut | Strategy I | Fe, other micronutrients | Dissolved insoluble iron, improved iron nutrition, diminished chlorosis, and promoted yield and kernel micronutrient content in field conditions. biorxiv.orgresearchgate.netresearchgate.net | biorxiv.orgresearchgate.netresearchgate.net |

| Cucumber | Strategy I | Fe | Effectively improved iron nutrition and remedied chlorosis in calcareous soil. tandfonline.combiorxiv.orgnii.ac.jp | tandfonline.combiorxiv.orgnii.ac.jp |

| Pumpkin | Strategy I | Fe | Effectively improved iron nutrition in calcareous soil pots. tandfonline.comnii.ac.jp | tandfonline.comnii.ac.jp |

PDMA's broad effectiveness stems from its ability to be utilized by the distinct iron acquisition mechanisms of both Strategy I and Strategy II plants. biorxiv.orgaichi-steel.co.jp

Strategy II Plants (Grasses): In graminaceous crops like rice and maize, the primary mechanism involves the direct uptake of the intact Fe(III)-PDMA complex. tandfonline.com This process is mediated by specific transporters in the root cells known as YELLOW STRIPE 1 (YS1) and YS1-like (YSL) transporters, such as OsYSL15 in rice and ZmYS1 in maize. tandfonline.combiorxiv.orgnii.ac.jp Molecular studies have confirmed that these transporters recognize and transport Fe(III)-PDMA in a manner very similar to their natural substrate, Fe(III)-DMA. tandfonline.com

Strategy I Plants (Non-grasses): For dicots and non-grass monocots like soybean and cucumber, the mechanism primarily relies on the reduction of iron at the root surface. biorxiv.org The Fe(III)-PDMA complex is readily reduced by a membrane-bound ferric-chelate reductase (FCR), releasing ferrous iron (Fe²⁺), which is then taken up by the plant's iron-regulated transporters. tandfonline.comnii.ac.jp Studies have shown that cucumber roots exhibit high FCR activity when Fe(III)-PDMA is the substrate. tandfonline.com Interestingly, some research suggests that Strategy I plants may also possess a partial Strategy II mechanism. For example, in peanuts, PDMA application was found to upregulate the expression of AhYSL1, a gene encoding a transporter for the Fe(III)-DMA complex, indicating that these plants might also absorb the chelated form directly. tandfonline.comresearchgate.netresearchgate.net

The promising results from laboratory and greenhouse studies have been validated in field-scale experiments, confirming the significant agricultural potential of PDMA. jst.go.jp Field trials have demonstrated PDMA's effectiveness in promoting crop growth and yield, particularly in challenging alkaline and calcareous soils where iron deficiency is a major limiting factor. jst.go.jpresearchgate.net

Successful field experiments have been conducted with rice and peanuts. jst.go.jpresearchgate.net In these trials, the application of PDMA led to the successful recovery from iron deficiency, resulting in improved plant health and notably promoted yields. researchgate.netresearchgate.net For example, the application of PDMA enabled rice plants to grow normally in a pilot field with calcareous soil. researchgate.net These real-world demonstrations underscore PDMA's potential as a next-generation, environmentally compatible iron fertilizer for sustainable agriculture. jst.go.jpaichi-steel.co.jp

Agronomic and Biotechnological Significance

Contribution to Iron Efficiency in Crop Plants

The ability of a crop to synthesize and secrete DMA is directly linked to its iron efficiency—its capacity to grow and yield well in iron-limiting soils. tandfonline.comoup.com Species that produce larger quantities of phytosiderophores, like barley, are generally more tolerant to iron deficiency than species like rice, which secrete lower amounts. oup.com Within a species, cultivars with higher rates of DMA secretion often exhibit greater resistance to iron deficiency chlorosis. tandfonline.com Therefore, the DMA-based Strategy II system is a crucial agronomic trait for staple crops grown on the vast areas of calcareous soils worldwide. tandfonline.comtandfonline.com

Liquid Chromatography/Electrospray Ionization Time-of-Flight Mass Spectrometry (LC/ESI-TOF-MS)

Derivatization Methods (e.g., 9-Fluorenylmethoxycarbonyl Chloride)

Biotechnological Approaches for Enhanced Crop Iron Nutrition

The critical role of DMA in iron uptake has made its biosynthetic pathway a prime target for genetic engineering to improve crop performance and nutritional value. jst.go.jptandfonline.com One major approach is to enhance the biosynthesis and secretion of DMA by overexpressing the key genes involved, such as NAS, NAAT, and DMAS. jst.go.jp By introducing these genes, particularly from highly iron-efficient species like barley into less efficient ones like rice, researchers aim to create transgenic crops that are more resilient to iron-deficient soils. tandfonline.com Another strategy involves developing synthetic analogues of DMA, such as proline-2′-deoxymugineic acid (PDMA), which are more stable and less expensive to produce, for use as effective iron fertilizers. tandfonline.com These biotechnological strategies hold promise for combating iron deficiency in crops, thereby boosting yields and enhancing the iron content of staple foods to address human nutritional deficiencies. jst.go.jpfrontiersin.org

Future Research Directions

Elucidation of Regulatory Networks Controlling 2'-Deoxymugineic Acid Homeostasis

A comprehensive understanding of the genetic and molecular networks that govern the biosynthesis, secretion, and uptake of DMA is paramount. While key transcription factors like IDEF1, IDEF2, and OsIRO2 in rice have been identified as regulators of genes involved in iron (Fe) uptake, including those for mugineic acid family phytosiderophores (MAs), the intricate details of their interactions and the full scope of the regulatory cascade remain to be fully elucidated. d-nb.info

Future research should focus on:

Identifying Novel Regulatory Elements: Time-course microarray analyses have revealed that genes related to MA biosynthesis and transport exhibit distinct expression patterns during the onset of iron deficiency, suggesting complex regulatory mechanisms. d-nb.info Further studies are needed to identify additional transcription factors, cis-regulatory elements, and signaling molecules that fine-tune DMA homeostasis.

Investigating Post-Transcriptional and Post-Translational Regulation: Beyond transcriptional control, the roles of post-transcriptional modifications, such as alternative splicing and microRNAs, and post-translational modifications of key enzymes and transporters in regulating DMA levels need to be explored.

Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data will be crucial for constructing a comprehensive model of the DMA regulatory network. This will allow for a more holistic understanding of how plants modulate DMA production and secretion in response to fluctuating iron availability in the soil. Research has already begun to map the transcriptional cascade that controls Fe homeostasis, providing a foundation for these more integrated studies. frontiersin.org

Detailed Investigation of 2'-Deoxymugineic Acid's Roles in Multi-Nutrient Interactions

The influence of DMA extends beyond iron nutrition, interacting with the uptake and homeostasis of other essential micronutrients. Understanding these complex interactions is crucial for developing balanced fertilization strategies.

Key research areas include:

Interactions with Zinc and Other Metals: The release of phytosiderophores can be induced by zinc (Zn) deficiency, and these chelators can mobilize other metals like copper (Cu). tandfonline.com However, high concentrations of DMA have been shown to decrease the content of Zn and Cu in rice tissues. nih.gov Further investigation is needed to understand the competitive and synergistic relationships between DMA and the uptake of various micronutrients.

DMA and Macronutrient Synergy: Nitrogen (N) and sulfur (S) fertilization can enhance the production of phytosiderophores, leading to increased Fe and Zn content in crops like wheat. tandfonline.com Studies have shown that exogenous DMA application can increase nitrate (B79036) reductase activity and the expression of genes for nitrate transporters, suggesting a coordinated regulation of iron and nitrate assimilation. nih.govnih.gov The molecular mechanisms underlying these synergistic effects require detailed investigation.

| Nutrient | Interaction with 2'-Deoxymugineic Acid (DMA) | Research Focus |

| Iron (Fe) | Primary target; DMA chelates and facilitates Fe uptake. | Elucidating the complete regulatory network of DMA-mediated Fe homeostasis. d-nb.info |

| Zinc (Zn) | DMA can mobilize Zn, but high concentrations may inhibit uptake. tandfonline.comnih.gov | Understanding the competitive dynamics between Fe and Zn for DMA chelation and transport. academicjournals.org |

| Copper (Cu) | DMA can mobilize Cu, but high concentrations may inhibit uptake. tandfonline.comnih.gov | Investigating the specificity of DMA for different metal ions. rsc.org |

| Nitrogen (N) | DMA application can enhance nitrate uptake and assimilation. nih.govnih.gov | Deciphering the signaling pathways that link Fe and N nutrition via DMA. |

| Sulfur (S) | S-containing metabolites are precursors for phytosiderophore synthesis. frontiersin.org | Exploring the regulation of S metabolism in response to DMA production. |

Advanced Understanding of 2'-Deoxymugineic Acid's Impact on Rhizosphere Ecology

The rhizosphere, the soil region directly influenced by root secretions, is a complex ecosystem where DMA plays a significant role in shaping microbial communities and nutrient dynamics.

Future research should aim to:

Characterize DMA's Influence on Microbial Community Structure: The application of DMA and its analogs, such as proline-2'-deoxymugineic acid (PDMA), has been shown to significantly alter the composition of the rhizosphere microbial community, notably enriching for Actinobacteria. eurekalert.orghep.com.cn Deeper analysis using metagenomics and metatranscriptomics can reveal the functional implications of these shifts.

Investigate Plant-Microbe-Nutrient Interactions: Certain rhizosphere bacteria can utilize phytosiderophores, potentially competing with the plant for iron or, conversely, enhancing its availability. nih.govmdpi.com Research is needed to understand the complex interplay between DMA, beneficial microbes, and nutrient cycling in the rhizosphere. Studies have shown that PDMA can foster a tightly connected microbial network, promoting communication among microorganisms. eurekalert.orghep.com.cn

Assess the Stability and Fate of DMA in Different Soil Types: The efficacy of DMA is limited by its rapid degradation in some soils. Understanding the factors that influence its stability, including microbial degradation and adsorption to soil particles, is crucial for optimizing its application in agriculture.

Optimization of Synthetic Analogs for Diverse Agricultural Systems

While DMA is highly effective, its instability and high synthesis cost have spurred the development of synthetic analogs. tandfonline.comresearchgate.netnih.gov Proline-2'-deoxymugineic acid (PDMA) has emerged as a promising, more stable, and cost-effective alternative. tandfonline.comresearchgate.netnih.govjst.go.jp

Future research directions in this area include:

Developing Novel Analogs: There is a need for the rational design and synthesis of new DMA analogs with enhanced stability in various soil types, particularly calcareous and alkaline soils, and improved efficiency for a wider range of crops, including both monocots and dicots. tandfonline.comresearchgate.netnih.govjst.go.jp

Evaluating Efficacy in Different Cropping Systems: The effectiveness of PDMA has been demonstrated in rice, maize, and peanuts. tandfonline.comjst.go.jpnih.gov Further field trials are necessary to evaluate its performance in diverse agricultural systems and under different environmental conditions.

Understanding the Transport and Metabolism of Analogs: Studies have shown that Fe(III)-PDMA is transported by the same transporters as Fe(III)-DMA, such as OsYSL15, ZmYS1, and HvYS1. tandfonline.com A deeper understanding of the uptake, translocation, and metabolism of different synthetic analogs in various plant species is required to optimize their design and application.

| Analog | Key Feature | Demonstrated Efficacy |

| Proline-2'-deoxymugineic acid (PDMA) | More stable and less expensive to synthesize than DMA. tandfonline.comresearchgate.netnih.gov | Improves iron nutrition in rice, maize, and peanuts. tandfonline.comjst.go.jpnih.gov |

Cryo-Electron Microscopy and Structural Biology of 2'-Deoxymugineic Acid Transporters and Enzymes

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structure of proteins involved in DMA-mediated iron uptake.

Future research should leverage these techniques to:

Determine the Structures of Key Biosynthetic Enzymes: The three-dimensional structures of enzymes like nicotianamine (B15646) synthase (NAS), deoxymugineic acid synthase (DMAS), and 2'-deoxymugineic-acid 2'-dioxygenase are essential for understanding their catalytic mechanisms. nih.govwikipedia.org This knowledge can be used to engineer more efficient biosynthetic pathways.

Elucidate the Transport Mechanism of YS1/YSL Transporters: Cryo-EM structures of the barley YS1 transporter (HvYS1) in complex with Fe(III)-DMA and Fe(III)-PDMA have revealed the structural basis for iron-phytosiderophore recognition. rcsb.orgrsc.orgpdbj.orgresearchgate.netcore.ac.uk Further structural studies of YSL transporters from different plant species will provide a more comprehensive understanding of their substrate specificity and transport dynamics.

Investigate the Structural Basis of Regulation: Determining the structures of regulatory proteins, such as transcription factors, in complex with their DNA binding sites will provide insights into how the expression of DMA-related genes is controlled.

Q & A

What experimental approaches are recommended to study the biosynthesis of 2ʹ-deoxymugineic acid in graminaceous plants under iron-deficient conditions?

Basic Research Focus : Standard methodologies for pathway elucidation.

Methodological Answer :

- Knockout Mutant Analysis : Use CRISPR/Cas9 or T-DNA insertion mutants to disrupt genes in the nicotianamine synthase (NAS) and deoxymugineic acid synthase (DMAS) families. Monitor 2ʹ-DMA accumulation via LC-MS and correlate with iron uptake efficiency .

- Isotopic Labeling : Apply ¹⁵N-labeled S-adenosylmethionine (SAM) to trace the incorporation of nitrogen into 2ʹ-DMA intermediates. Quantify using high-resolution mass spectrometry (HRMS) .

- Transcriptional Profiling : Conduct RNA-seq under varying iron regimes to identify co-expressed genes regulating 2ʹ-DMA biosynthesis. Validate with qRT-PCR and promoter-GUS fusions .

How can researchers resolve contradictions in reported 2ʹ-DMA chelation efficiencies across different soil pH conditions?

Advanced Research Focus : Data validation and contextual analysis.

Methodological Answer :

- Controlled Hydroponic Studies : Standardize iron(III) oxide concentrations and pH (e.g., 5.0 vs. 7.5) to isolate pH effects on 2ʹ-DMA activity. Use inductively coupled plasma optical emission spectrometry (ICP-OES) to quantify iron uptake .

- Competitive Binding Assays : Compare 2ʹ-DMA with synthetic chelators (e.g., EDTA) at varying pH levels. Employ isothermal titration calorimetry (ITC) to measure binding affinities .

- Meta-Analysis : Aggregate published datasets using tools like PRISMA guidelines, noting methodological variations (e.g., soil organic matter content) that may skew results .

What analytical techniques are optimal for detecting and quantifying 2ʹ-DMA in root exudates?

Basic Research Focus : Standard detection protocols.

Methodological Answer :

- GC-TOFMS : Derivatize 2ʹ-DMA with MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) for volatility. Use internal standards (e.g., deuterated nicotianamine) to correct for matrix effects .

- HPLC-CAD : Employ charged aerosol detection (CAD) for non-UV-absorbing compounds. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution .

- Validation : Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

How should researchers design experiments to assess 2ʹ-DMA’s role in mitigating heavy metal stress in crops?

Advanced Research Focus : Multifactorial stress interactions.

Methodological Answer :

- Dual Stress Trials : Expose plants to cadmium (Cd) and iron deficiency simultaneously. Measure 2ʹ-DMA secretion via root exudate profiling and correlate with Cd translocation factors .

- X-ray Fluorescence Imaging : Map metal distribution in roots and shoots using synchrotron-based µ-XRF to visualize 2ʹ-DMA-mediated compartmentalization .

- Omics Integration : Combine metabolomics (2ʹ-DMA levels) with transcriptomics (metal transporter genes) to identify regulatory nodes .

What statistical methods are appropriate for analyzing clustered data in 2ʹ-DMA field trials with nested variables?

Advanced Research Focus : Hierarchical data structures.

Methodological Answer :

- Mixed-Effects Models : Account for nested variables (e.g., plot → plant → root segment) using R packages like

lme4ornlme. Specify random effects for soil microhabitat variability . - Bootstrapping : Apply resampling to estimate confidence intervals for 2ʹ-DMA secretion rates under heteroscedastic conditions .

- Multivariate ANOVA : Test interactions between iron availability, genotype, and 2ʹ-DMA production using Pillai’s trace statistic .

How can researchers ensure reproducibility in 2ʹ-DMA extraction and quantification protocols?

Basic Research Focus : Method standardization.

Methodological Answer :

- SOP Documentation : Detail extraction solvents (e.g., 80% methanol/0.1% HCl), centrifugation parameters (10,000×g, 15 min), and column specifications (e.g., C18, 2.6 µm particle size) .

- Interlaboratory Validation : Participate in ring trials using shared reference materials (e.g., purified 2ʹ-DMA) to assess inter-lab variability .

- Data Transparency : Publish raw chromatograms and calibration curves in supplementary materials, adhering to FAIR data principles .

What strategies are effective for investigating 2ʹ-DMA’s evolutionary conservation across Poaceae species?

Advanced Research Focus : Phylogenetic and comparative genomics.

Methodological Answer :

- Phylogenetic Footprinting : Align promoter regions of NAS/DMAS orthologs from rice, barley, and maize to identify conserved cis-elements (e.g., IDE1/2) .

- Heterologous Expression : Clone 2ʹ-DMA biosynthesis genes into non-graminaceous models (e.g., Arabidopsis) and test complementation under iron stress .

- Paleogenomics : Reconstruct ancestral enzyme sequences using maximum likelihood methods (e.g., RAxML) to infer functional divergence .

How should contradictory findings about 2ʹ-DMA’s affinity for Fe³⁺ versus other metals be addressed?

Advanced Research Focus : Mechanistic and thermodynamic validation.

Methodological Answer :

- ITC vs. UV-Vis Spectroscopy : Compare thermodynamic parameters (ΔH, Kd) from ITC with spectrophotometric metal-chelate stability constants .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict binding energies for Fe³⁺, Zn²⁺, and Cu²⁺ complexes .

- In Situ XAFS : Use X-ray absorption fine structure spectroscopy to probe metal coordination geometry in root exudates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.